![molecular formula C22H19N3OS B2448661 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanon CAS No. 346409-49-2](/img/structure/B2448661.png)

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

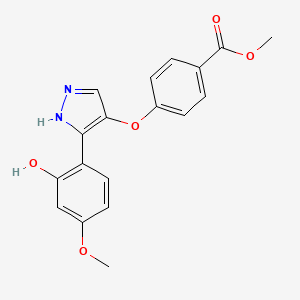

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as antipsychotic and antidepressant agents. The benzothiazole and piperazine moieties are known to interact with neurotransmitter receptors in the brain.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the naphthalene moiety.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis .

Biochemical Pathways

It can be inferred from the mode of action that the compound likely interferes with the cell wall biosynthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods could potentially influence the compound’s bioavailability.

Result of Action

tuberculosis compared to standard reference drugs .

Action Environment

The synthesis of benzothiazole derivatives has been achieved using eco-friendly microwave-assisted synthesis , suggesting that the synthesis process can be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzothiazole moiety is known for its antimicrobial properties, and it can inhibit the activity of bacterial enzymes such as oxidosqualene cyclase . Additionally, the piperazine ring in the compound can interact with neurotransmitter receptors, acting as a dopamine and serotonin antagonist . These interactions highlight the compound’s potential as an antimicrobial and antipsychotic agent.

Cellular Effects

The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . Furthermore, the compound can modulate gene expression by influencing transcription factors and epigenetic modifications, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exerts its effects through several mechanisms. The benzothiazole moiety can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways . The piperazine ring can interact with G-protein coupled receptors, leading to changes in intracellular signaling cascades . Additionally, the naphthalene group can intercalate into DNA, causing structural changes and affecting gene expression . These interactions collectively contribute to the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s localization and accumulation can influence its therapeutic and toxic effects, necessitating careful consideration in drug development .

Subcellular Localization

The subcellular localization of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step procedures. One common approach is the condensation of 2-aminobenzothiazole with piperazine, followed by the introduction of the naphthalene moiety through a Friedel-Crafts acylation reaction. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone

- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(benzyl)methanone

- (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Eigenschaften

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(18-9-5-7-16-6-1-2-8-17(16)18)24-12-14-25(15-13-24)22-23-19-10-3-4-11-20(19)27-22/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUZFDIDICBLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448578.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2448585.png)

![3-(BENZENESULFONYL)-N-(2,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2448589.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2448590.png)

![Methyl 4-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2448591.png)

![4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2448598.png)